1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide
CAS No.:
Cat. No.: VC16392982
Molecular Formula: C20H21FN4O
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentanecarboxamide -](/images/structure/VC16392982.png)
Specification
Molecular Formula | C20H21FN4O |
---|---|
Molecular Weight | 352.4 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopentane-1-carboxamide |
Standard InChI | InChI=1S/C20H21FN4O/c21-16-8-6-15(7-9-16)20(11-2-3-12-20)19(26)22-13-10-18-24-23-17-5-1-4-14-25(17)18/h1,4-9,14H,2-3,10-13H2,(H,22,26) |
Standard InChI Key | AHUURFPNNRGJBF-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a cyclopentanecarboxamide backbone substituted with a 4-fluorophenyl group at the 1-position and a triazolo[4,3-a]pyridine moiety linked via an ethylamine spacer. The fluorophenyl group enhances electronegativity and metabolic stability compared to chlorophenyl analogs , while the triazolo-pyridine system contributes to π-π stacking interactions with biological targets .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₀FN₅O | Calculated |
Molecular Weight | 381.41 g/mol | |
LogP (Predicted) | 2.8 ± 0.3 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves three primary steps (Figure 1):
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Formation of the cyclopentanecarboxamide core: Cyclopentane carboxylic acid is activated using thionyl chloride and coupled with 2-aminoethyl-triazolo-pyridine.
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Fluorophenyl substitution: A Suzuki-Miyaura coupling introduces the 4-fluorophenyl group to the cyclopentane ring .
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Purification: Chromatography isolates the final product with >95% purity .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | SOCl₂, DMF, 0–5°C, 2 hr | 78 |
2 | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hr | 65 |
3 | Silica gel chromatography | 92 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (0.12 mg/mL at pH 7.4) and stability across pH 2–8. The fluorine atom reduces oxidative metabolism compared to chlorine analogs, as evidenced by hepatic microsomal assays .
Spectroscopic Characterization
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FT-IR: Peaks at 1,650 cm⁻¹ (amide C=O stretch) and 1,250 cm⁻¹ (C-F stretch) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.45–7.32 (m, 2H, fluorophenyl) .
Pharmacological Activity and Mechanism of Action
FASN Inhibition and Anticancer Effects
As a fatty acid synthase (FASN) inhibitor, the compound suppresses palmitate synthesis (IC₅₀ = 48 nM) and induces apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231) . Structural analogs demonstrate >90% tumor growth inhibition in xenograft models .
Table 3: In Vitro Activity Profile
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 | 0.048 | FASN inhibition |
HepG2 | 0.12 | Caspase-3 activation |
PC-3 | 0.21 | Cell cycle arrest (G2/M) |
Selectivity and Off-Target Effects
The compound shows >50-fold selectivity for FASN over related enzymes (e.g., ACC, ACLY) . Minor off-target activity at adenosine A₂A receptors (Kᵢ = 1.2 µM) warrants further optimization .
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